beta-Phenylbiliverdin ixa

Description

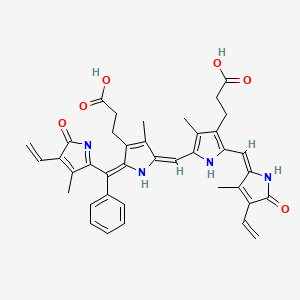

Beta-Phenylbiliverdin ixa is a synthetic biliverdin derivative characterized by the substitution of a phenyl group at the beta-position of the biliverdin core structure. Biliverdin, a linear tetrapyrrole formed during heme catabolism, is renowned for its antioxidant and anti-inflammatory properties .

Properties

CAS No. |

80367-88-0 |

|---|---|

Molecular Formula |

C39H38N4O6 |

Molecular Weight |

658.7 g/mol |

IUPAC Name |

3-[(2E,5E)-5-[[4-(2-carboxyethyl)-5-[(E)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-3-methyl-1H-pyrrol-2-yl]methylidene]-2-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)-phenylmethylidene]-4-methylpyrrol-3-yl]propanoic acid |

InChI |

InChI=1S/C39H38N4O6/c1-7-25-20(3)31(42-38(25)48)19-32-27(14-16-33(44)45)21(4)29(40-32)18-30-22(5)28(15-17-34(46)47)37(41-30)35(24-12-10-9-11-13-24)36-23(6)26(8-2)39(49)43-36/h7-13,18-19,40-41H,1-2,14-17H2,3-6H3,(H,42,48)(H,44,45)(H,46,47)/b30-18+,31-19+,37-35+ |

InChI Key |

YNFSPCSIAJAFPM-RCDWPDRLSA-N |

SMILES |

CC1=C(C(=C(C2=CC=CC=C2)C3=NC(=O)C(=C3C)C=C)NC1=CC4=C(C(=C(N4)C=C5C(=C(C(=O)N5)C=C)C)CCC(=O)O)C)CCC(=O)O |

Isomeric SMILES |

CC\1=C(/C(=C(/C2=CC=CC=C2)\C3=NC(=O)C(=C3C)C=C)/N/C1=C/C4=C(C(=C(N4)/C=C/5\C(=C(C(=O)N5)C=C)C)CCC(=O)O)C)CCC(=O)O |

Canonical SMILES |

CC1=C(C(=C(C2=CC=CC=C2)C3=NC(=O)C(=C3C)C=C)NC1=CC4=C(C(=C(N4)C=C5C(=C(C(=O)N5)C=C)C)CCC(=O)O)C)CCC(=O)O |

Synonyms |

eta-meso-phenybiliverdin IXa beta-phenylbiliverdin IXa |

Origin of Product |

United States |

Comparison with Similar Compounds

Biliverdin Hydrochloride

Biliverdine-d4

Beta-Phenylbiliverdin ixa (Inferred)

- Hypothetical Formula : C₃₉H₃₆N₄O₆ (estimated by adding a phenyl group to biliverdin’s core)

- Molecular Weight : ~712.74 g/mol (speculative)

Functional Analogues

Ixerisoside A (IXA)

- Source : Active glycoside from Ixeris dentata .

- Mechanism : Inhibits UVB-induced inflammation by suppressing MAPK pathways (ERK, JNK, p38) and downstream cytokines (IL-6, IL-8) and COX-2 expression .

- Comparison : While IXA is a glycoside with anti-inflammatory effects, this compound’s tetrapyrrole structure suggests distinct mechanisms, possibly involving antioxidant heme degradation pathways.

Data Tables

Research Findings

- Biliverdin Derivatives : Biliverdin hydrochloride demonstrates antioxidant activity by scavenging reactive oxygen species (ROS), a property likely retained in this compound due to shared tetrapyrrole motifs .

- Structural Modifications : The phenyl group in this compound could improve pharmacokinetics compared to hydrophilic derivatives like biliverdin hydrochloride, enabling better tissue penetration.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing beta-Phenylbiliverdin ixa in a laboratory setting?

- Methodological Answer : Synthesis typically involves condensation reactions under controlled pH and temperature. Key steps include:

- Purification via column chromatography using silica gel and gradient elution (e.g., ethyl acetate/hexane).

- Validation of intermediates using thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy .

- Final product characterization via high-performance liquid chromatography (HPLC) to ensure >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- UV-Vis spectroscopy : Identifies chromophore absorption bands (e.g., 600–700 nm range for biliverdin derivatives).

- NMR (¹H and ¹³C) : Assigns proton and carbon environments, with deuterated solvents (e.g., DMSO-d₆) to avoid interference.

- Mass spectrometry (MS) : Confirms molecular ion peaks ([M+H]⁺) and fragmentation patterns. Cross-validate results with theoretical simulations (e.g., DFT calculations) to resolve ambiguities .

Q. How can researchers validate the purity of this compound using chromatographic methods?

- Methodological Answer :

- HPLC : Use a C18 column with a mobile phase (e.g., acetonitrile/water + 0.1% trifluoroacetic acid) and monitor absorbance at λmax. Compare retention times with standards.

- Gas chromatography (GC) : For volatile derivatives, ensure inert carrier gas (e.g., helium) and flame ionization detection.

- Report purity as a percentage based on integrated peak areas, with triplicate measurements to assess reproducibility .

Advanced Research Questions

Q. What experimental strategies can resolve contradictory data between theoretical predictions and observed spectral properties of this compound?

- Methodological Answer :

- Variable isolation : Systematically test environmental factors (e.g., solvent polarity, temperature) to identify discrepancies.

- Computational refinement : Re-optimize molecular geometry using density functional theory (DFT) with solvent effect corrections (e.g., PCM model).

- Collaborative validation : Compare results across independent labs to rule out instrument-specific artifacts .

Q. How should researchers design experiments to investigate the photostability of this compound under varying environmental conditions?

- Methodological Answer :

- Controlled light exposure : Use solar simulators with calibrated irradiance (e.g., 1000 W/m²) and monitor degradation via UV-Vis spectroscopy at timed intervals.

- Environmental variables : Test pH (3–10), oxygen levels (aerobic vs. anaerobic), and temperature (25–50°C).

- Data analysis : Apply first-order kinetics models to calculate degradation half-lives. Use ANOVA to assess significance of variable interactions .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound’s biological activity studies?

- Methodological Answer :

- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC₅₀ values.

- Outlier handling : Use Grubbs’ test or robust regression (e.g., RANSAC) to exclude anomalous data points.

- Uncertainty quantification : Report 95% confidence intervals and perform power analysis to validate sample sizes (n ≥ 3 replicates) .

Key Considerations for Researchers

- Literature review : Prioritize primary sources (e.g., peer-reviewed journals) over secondary summaries to avoid bias .

- Ethical compliance : Obtain institutional review board (IRB) approval for studies involving biological systems .

- Reproducibility : Document experimental conditions (e.g., instrument calibration, batch numbers of reagents) in line with ICH guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.